Metoclopramide-d3

Descripción

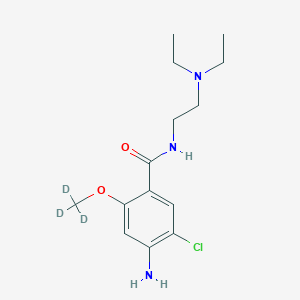

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWJBBZEZQICBI-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503914 |

Source

|

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216522-89-2 |

Source

|

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Metoclopramide-d3: A Technical Guide for its Application as an Internal Standard in Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Metoclopramide-d3, a deuterated analog of Metoclopramide, and its principal application in research as an internal standard for quantitative bioanalysis. While specific, detailed protocols for the use of this compound are not extensively published, this document outlines the fundamental principles and provides a representative experimental framework based on established analytical methods for Metoclopramide.

Introduction to this compound

This compound is a stable isotope-labeled version of Metoclopramide, a commonly used antiemetic and prokinetic agent. The "d3" designation indicates that three hydrogen atoms in the methoxy (B1213986) group of the Metoclopramide molecule have been replaced with deuterium (B1214612) atoms. This substitution results in a molecule that is chemically identical to Metoclopramide but has a higher molecular weight.

The primary and critical use of this compound in research is as an internal standard (IS) in analytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.

Core Principle of Use:

The utility of a deuterated internal standard lies in its ability to mimic the analyte of interest (Metoclopramide) throughout the entire analytical process, from sample preparation to detection. Because this compound has nearly identical physicochemical properties to Metoclopramide, it experiences similar extraction recovery, ionization efficiency, and chromatographic retention. However, due to its increased mass, it can be distinguished from the unlabeled drug by a mass spectrometer. This co-elution and differential mass detection allow for highly accurate and precise quantification of Metoclopramide in complex biological matrices such as plasma, serum, and urine, by correcting for any sample loss or variability during the analytical procedure.

Physicochemical Properties

A clear understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.

| Property | Metoclopramide | This compound |

| Synonyms | 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(methoxy-d3)benzamide[1] |

| CAS Number | 364-62-5 | 1216522-89-2[1] |

| Molecular Formula | C₁₄H₂₂ClN₃O₂ | C₁₄H₁₉D₃ClN₃O₂[1] |

| Molecular Weight | 299.80 g/mol | 302.82 g/mol [1] |

| Appearance | White to off-white solid[1] | White to off-white solid[1] |

Representative Experimental Protocol: Quantification of Metoclopramide in Human Plasma using LC-MS/MS

The following protocol is a composite representation of established bioanalytical methods for Metoclopramide, adapted to illustrate the specific use of this compound as an internal standard.

Materials and Reagents

-

Metoclopramide reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

-

Human plasma (blank)

-

Reagents for sample preparation (e.g., protein precipitation agents like trichloroacetic acid or organic solvents for liquid-liquid extraction like ethyl acetate or methyl tert-butyl ether)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Illustrative)

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |

| Gradient | Isocratic or gradient elution (e.g., 80% A, 20% B) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometric Conditions (Illustrative)

The mass spectrometer would be operated in positive ion mode using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both Metoclopramide and this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Metoclopramide | 300.1 | 227.1 |

| This compound | 303.1 | 230.1 |

Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formation.

Sample Preparation

-

Spiking: A known concentration of this compound internal standard working solution is added to all samples, including calibration standards, quality control samples, and unknown study samples.

-

Protein Precipitation (a common technique):

-

To 100 µL of plasma, add 300 µL of acetonitrile (containing the internal standard).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters for a bioanalytical method for Metoclopramide. The use of this compound ensures the robustness and reliability of these measurements.

| Parameter | Typical Range/Value |

| Linearity Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | 85 - 115% |

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical study utilizing this compound as an internal standard.

References

An In-depth Technical Guide to Metoclopramide-d3: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Metoclopramide-d3. This deuterated analog of metoclopramide (B1676508) serves as a crucial internal standard for its quantification in various biological matrices.

Chemical Structure and Properties

This compound is a deuterated form of metoclopramide, a substituted benzamide (B126) with antiemetic and prokinetic properties. The deuterium (B1214612) labeling is typically on the methoxy (B1213986) group, which provides a distinct mass difference for mass spectrometry-based quantification, without significantly altering its chemical properties.

Chemical Structure:

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(methoxy-d3)benzamide |

| CAS Number | 1216522-89-2[1] |

| Molecular Formula | C₁₄H₁₉D₃ClN₃O₂[2] |

| Molecular Weight | 302.82 g/mol [2][3] |

| Appearance | White to off-white solid[2] |

Table 2: Physicochemical Properties of Metoclopramide (and its deuterated analog)

| Property | Value |

| Melting Point | 146.5-148 °C (Metoclopramide)[4] |

| Boiling Point | Not available |

| Solubility | This compound: Slightly soluble in chloroform (B151607) and methanol (B129727).[1] Metoclopramide HCl: Soluble in water and ethanol.[5] |

| pKa | 9.27 (Amine) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the use of a deuterated starting material, such as deuterated methyl iodide (CD₃I), to introduce the trideuteromethoxy group. A general synthetic approach is outlined below.

Workflow for the Synthesis of this compound:

Caption: General synthetic scheme for this compound.

Methodology:

-

Esterification: 4-Amino-5-chloro-2-hydroxybenzoic acid is esterified, typically using methanol in the presence of an acid catalyst, to yield methyl 4-amino-5-chloro-2-hydroxybenzoate.

-

Etherification: The hydroxyl group of the ester is then etherified using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), in the presence of a base (e.g., sodium hydride) to form methyl 4-amino-5-chloro-2-(methoxy-d3)benzoate.

-

Hydrolysis: The methyl ester is hydrolyzed back to the carboxylic acid using a base like sodium hydroxide, yielding 4-amino-5-chloro-2-(methoxy-d3)benzoic acid.

-

Amide Coupling: Finally, the carboxylic acid is coupled with N,N-diethylethylenediamine using a suitable coupling agent (e.g., DCC, EDC) to form the final product, this compound.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This compound is primarily used as an internal standard for the accurate quantification of metoclopramide in biological samples. A typical LC-MS/MS method is described below.

Table 3: Typical LC-MS/MS Parameters for Metoclopramide Quantification

| Parameter | Condition |

| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition (Metoclopramide) | m/z 300.1 → 227.1 |

| MS/MS Transition (this compound) | m/z 303.1 → 230.1 |

Sample Preparation Workflow:

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound - CAS - 1216522-89-2 | Axios Research [axios-research.com]

- 4. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Metoclopramide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Metoclopramide-d3, a deuterated analog of the widely used antiemetic and prokinetic agent, Metoclopramide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the preparation and application of isotopically labeled compounds.

Introduction

Metoclopramide is a dopamine (B1211576) D2 receptor antagonist that is clinically used for the treatment of nausea and vomiting, as well as for disorders related to gastric motility.[1][2] Isotopic labeling, particularly with deuterium (B1214612), is a critical tool in drug discovery and development.[3] The incorporation of deuterium at specific positions in a drug molecule, such as the methoxy (B1213986) group of Metoclopramide to yield this compound, can offer several advantages. These include altered metabolic profiles, potentially leading to improved pharmacokinetic properties, and utility as an internal standard in quantitative bioanalytical assays.[4]

This guide outlines a plausible and technically sound synthetic route for this compound, provides detailed experimental protocols, summarizes key quantitative data, and includes mandatory visualizations to illustrate the synthetic workflow and the relevant biological pathway.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The key step involves the introduction of a trideuteromethoxy (-OCD₃) group. A feasible synthetic strategy is outlined below, based on established chemical transformations.

Synthetic Scheme

The overall synthetic scheme for this compound is depicted below. The synthesis commences with the protection of the amino group of 4-amino-2-hydroxybenzoic acid, followed by esterification, chlorination, deuteromethylation of the phenolic hydroxyl group, amidation, and final deprotection to yield the target compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of 4-Acetamido-2-hydroxybenzoic acid

To a stirred solution of 4-amino-2-hydroxybenzoic acid in acetic acid, an excess of acetic anhydride is added. The reaction mixture is heated at reflux for 2 hours. After cooling, the product is precipitated by the addition of water, filtered, washed with cold water, and dried to afford 4-acetamido-2-hydroxybenzoic acid.

Step 2: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate

4-Acetamido-2-hydroxybenzoic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for 8 hours. The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The precipitated product is filtered, washed with water, and dried.

Step 3: Synthesis of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate

Methyl 4-acetamido-2-hydroxybenzoate is dissolved in a suitable solvent such as dichloromethane (B109758). The solution is cooled in an ice bath, and a solution of sulfuryl chloride in dichloromethane is added dropwise. The reaction is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to give the chlorinated product.

Step 4: Synthesis of Methyl 4-acetamido-5-chloro-2-(methoxy-d3)benzoate

Methyl 4-acetamido-5-chloro-2-hydroxybenzoate is dissolved in anhydrous acetone. Anhydrous potassium carbonate and iodomethane-d3 (B117434) (CD₃I) are added to the solution. The mixture is heated at reflux for 12 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography.

Step 5: Synthesis of 4-Acetamido-5-chloro-N-(2-(diethylamino)ethyl)-2-(methoxy-d3)benzamide

A mixture of methyl 4-acetamido-5-chloro-2-(methoxy-d3)benzoate and an excess of N,N-diethylethylenediamine is heated at 120-130 °C for 6 hours. The excess amine is removed by distillation under reduced pressure. The residue is then purified to yield the amide intermediate.

Step 6: Synthesis of this compound

4-Acetamido-5-chloro-N-(2-(diethylamino)ethyl)-2-(methoxy-d3)benzamide is suspended in dilute hydrochloric acid and heated at reflux for 3 hours. The solution is then cooled and neutralized with a sodium hydroxide (B78521) solution. The precipitated product, this compound, is collected by filtration, washed with water, and dried under vacuum.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its non-labeled counterpart.

Table 1: Physicochemical Properties

| Property | Metoclopramide | This compound |

| CAS Number | 364-62-5 | 1216522-89-2[5] |

| Molecular Formula | C₁₄H₂₂ClN₃O₂ | C₁₄H₁₉D₃ClN₃O₂[5] |

| Molecular Weight | 299.80 g/mol | 302.82 g/mol [5] |

| Appearance | White crystalline powder | White to off-white solid |

| Melting Point | 147-148 °C | Not reported |

Table 2: Analytical Data (Typical)

| Analysis | Metoclopramide | This compound (Expected) |

| ¹H NMR (CDCl₃, δ) | ~7.9 (s, 1H), ~6.8 (s, 1H), ~6.2 (s, 1H), ~4.3 (br s, 2H), 3.85 (s, 3H), 3.5 (q, 2H), 2.6 (q, 4H), 1.1 (t, 6H) | ~7.9 (s, 1H), ~6.8 (s, 1H), ~6.2 (s, 1H), ~4.3 (br s, 2H), 3.5 (q, 2H), 2.6 (q, 4H), 1.1 (t, 6H) (Absence of signal at 3.85 ppm) |

| ¹³C NMR (CDCl₃, δ) | ~167, 158, 148, 134, 116, 112, 108, 98, 56, 52, 48, 38, 12 | ~167, 158, 148, 134, 116, 112, 108, 98, 55 (septet, J(C,D)), 52, 48, 38, 12 |

| Mass Spectrum (m/z) | 299 [M]⁺, 227, 184, 100, 86[6][7] | 302 [M]⁺, 230, 187, 100, 86 |

| Isotopic Purity | N/A | >98% |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of an isotopically labeled compound like this compound.

Caption: General experimental workflow.

Signaling Pathway of Metoclopramide

Metoclopramide primarily acts as an antagonist at dopamine D2 receptors. The simplified signaling pathway is shown below.

Caption: Dopamine D2 receptor signaling pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic labeling of this compound. The outlined synthetic route is based on established chemical principles and offers a practical approach for obtaining this valuable deuterated compound. The provided experimental protocols, quantitative data, and visualizations serve as a comprehensive resource for researchers and professionals in drug development. The availability of this compound will facilitate advanced pharmacokinetic and metabolic studies, as well as serve as a reliable internal standard for bioanalytical applications, ultimately contributing to a deeper understanding of Metoclopramide's pharmacology.

References

The Unseen Anchor: A Technical Guide to Metoclopramide-d3 as an Internal Standard in Bioanalytical Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of metoclopramide-d3 as an internal standard in the quantitative bioanalysis of metoclopramide (B1676508). It is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and bioequivalence studies.

Introduction: The Imperative for Precision in Bioanalysis

The accurate quantification of therapeutic agents in biological matrices is a cornerstone of drug development. It provides critical data for establishing safety and efficacy profiles, determining optimal dosing regimens, and ensuring regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity, selectivity, and speed.

However, the inherent complexity of biological samples (e.g., plasma, urine) presents significant analytical challenges. Matrix effects, variability in sample preparation, and fluctuations in instrument performance can all introduce inaccuracies, compromising the integrity of the data. To mitigate these variables, the use of an appropriate internal standard (IS) is indispensable. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the most robust choice for quantitative bioanalysis.

This guide will elucidate the pharmacological mechanism of metoclopramide, detail the principles of using a deuterated internal standard, provide a comprehensive experimental protocol for a typical LC-MS/MS assay, and present the rationale through clear data and visualizations.

The Pharmacological Landscape of Metoclopramide

Metoclopramide is a widely used medication primarily for the management of nausea, vomiting, and gastroparesis.[1] Its therapeutic effects are mediated through a dual mechanism of action involving both the central and peripheral nervous systems.[2][3]

Central Action: Dopamine (B1211576) D2 Receptor Antagonism

In the brain, metoclopramide acts as a dopamine D2 receptor antagonist in the chemoreceptor trigger zone (CTZ), an area that detects emetic signals in the blood.[3] By blocking D2 receptors in the CTZ, metoclopramide inhibits the signaling cascade that leads to the sensation of nausea and the vomiting reflex.

Peripheral Action: 5-HT4 Receptor Agonism and Dopamine D2 Receptor Antagonism

In the gastrointestinal (GI) tract, metoclopramide enhances motility through two primary mechanisms. It acts as a 5-HT4 receptor agonist, which promotes the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contractions in the stomach and upper small intestine.[3][4] This prokinetic effect accelerates gastric emptying and intestinal transit. Additionally, by antagonizing dopamine D2 receptors in the GI tract, metoclopramide counteracts the inhibitory effects of dopamine on motility.[3]

Signaling Pathways of Metoclopramide

The following diagrams illustrate the key signaling pathways influenced by metoclopramide.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Metoclopramide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Metoclopramide-d3, a deuterated isotopologue of Metoclopramide. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. It includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound's characteristics and applications.

Introduction to this compound

Metoclopramide is a medication used to treat nausea, vomiting, gastroparesis, and gastroesophageal reflux disease.[1][2] this compound is a stable, isotopically labeled version of Metoclopramide, where three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium (B1214612) atoms.[3][4] This substitution results in a molecule that is chemically similar to its non-deuterated counterpart but has a higher molecular weight. The primary application of this compound is as an internal standard for the quantification of Metoclopramide in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS.[3] The use of deuterated compounds is crucial in pharmacokinetic and metabolic studies to accurately track the fate of a drug within a biological system.[5][6] The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to slower metabolism, which is a key principle in the development of some deuterated drugs.[7][8]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, with data for the unlabeled Metoclopramide provided for comparison.

| Property | This compound | Metoclopramide |

| Formal Name | 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(methoxy-d3)benzamide[3] | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide[9] |

| CAS Number | 1216522-89-2[3][4][10] | 364-62-5[1] |

| Chemical Formula | C₁₄H₁₉D₃ClN₃O₂[3] | C₁₄H₂₂ClN₃O₂[1] |

| Molecular Weight | 302.8 g/mol [3] | 299.80 g/mol [1] |

| Appearance | Solid[3] | White crystalline powder |

| Melting Point | Not explicitly stated for d3, but for HCl salt: 145°C[11] | 147.3 °C[1] |

| Boiling Point | Not explicitly stated for d3, but for HCl salt: 418.7 °C at 760 mmHg[11] | Not available |

| Solubility | Chloroform: slightly soluble, Methanol: slightly soluble[3] | Not available |

| Purity | ≥99% deuterated forms (d1-d3)[3] | Not applicable |

| SMILES | ClC1=CC(C(NCCN(CC)CC)=O)=C(OC([2H])([2H])[2H])C=C1N[3] | Clc1cc(c(OC)cc1N)C(=O)NCCN(CC)CC[1] |

| InChI | InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3[3][4] | InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)[1] |

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is proprietary to manufacturers, a general synthetic approach can be inferred from the synthesis of Metoclopramide and common deuterium labeling techniques.[6][12] The deuteration is typically introduced via a deuterated precursor.

General Synthetic Scheme:

-

Preparation of Deuterated Precursor: The synthesis would likely start with a precursor containing the methoxy group that will be deuterated. For instance, starting with a dihydroxybenzoic acid derivative, the hydroxyl group at the 2-position can be methylated using a deuterated methylating agent like iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄).

-

Chlorination: The aromatic ring is then chlorinated, typically using a chlorinating agent like sulfuryl chloride or sodium hypochlorite.

-

Amidation: The carboxylic acid group is activated (e.g., by conversion to an acid chloride or using a coupling agent) and then reacted with N,N-diethylethylenediamine to form the final amide bond.

-

Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography to achieve high purity.

Analytical Methodologies

1. Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification

This protocol describes a general method for the quantification of Metoclopramide in a biological matrix (e.g., plasma) using this compound as an internal standard.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of the analyte).

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

-

-

LC Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Metoclopramide from matrix components (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Metoclopramide: Q1 m/z 300.1 → Q3 m/z 227.1

-

This compound: Q1 m/z 303.1 → Q3 m/z 230.1

-

-

Data Analysis: The concentration of Metoclopramide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

-

2. UV-Visible Spectroscopy for Bulk Analysis

A UV-Vis spectrophotometric method can be used for the determination of Metoclopramide in bulk or pharmaceutical formulations.

-

Solvent: 0.1 M Hydrochloric acid.[13]

-

Procedure:

-

Prepare a stock solution of this compound in the solvent.

-

Prepare a series of dilutions to create a calibration curve (e.g., 5-30 µg/mL).[13]

-

Measure the absorbance of each solution at the maximum wavelength (λmax), which for Metoclopramide is around 270-273 nm.[13][14][15]

-

Plot a calibration curve of absorbance versus concentration.

-

The concentration of an unknown sample can be determined from its absorbance using the calibration curve.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the structure and isotopic labeling of this compound.

-

Sample Preparation: Dissolve an appropriate amount of the compound in a deuterated solvent (e.g., Methanol-d4, Chloroform-d).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: The proton NMR spectrum will show the absence of the signal corresponding to the methoxy protons (which would be a singlet in the unlabeled compound), confirming the deuterium labeling. Other proton signals will be present.

-

¹³C NMR: The carbon spectrum will show the signal for the methoxy carbon, which may be a triplet due to coupling with deuterium.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used for complete structural elucidation and assignment of all proton and carbon signals.

-

Mandatory Visualizations

Caption: Experimental workflow for quantifying Metoclopramide using this compound.

Caption: Signaling pathways for Metoclopramide's antiemetic and prokinetic effects.

References

- 1. Metoclopramide - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 1216522-89-2 | LGC Standards [lgcstandards.com]

- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 6. Deuterated Compounds [simsonpharma.com]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 9. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - CAS - 1216522-89-2 | Axios Research [axios-research.com]

- 11. Page loading... [wap.guidechem.com]

- 12. hwb.gov.in [hwb.gov.in]

- 13. usa-journals.com [usa-journals.com]

- 14. researchgate.net [researchgate.net]

- 15. farm.ucl.ac.be [farm.ucl.ac.be]

An In-Depth Technical Guide to Metoclopramide-d3 (CAS Number: 1216522-89-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoclopramide-d3 is the deuterated analog of Metoclopramide (B1676508), a widely used pharmaceutical agent with prokinetic and antiemetic properties. This stable isotope-labeled compound serves as an invaluable tool in analytical and research settings, particularly in pharmacokinetic and bioequivalence studies where it is employed as an internal standard for the accurate quantification of Metoclopramide in biological matrices. Its chemical structure is identical to Metoclopramide, with the exception of three deuterium (B1214612) atoms replacing the three hydrogen atoms on the methoxy (B1213986) group. This substitution results in a mass shift of +3 Da, allowing for its differentiation from the parent drug by mass spectrometry without significantly altering its chemical and physical properties.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below, alongside those of its non-deuterated counterpart for comparative analysis.

| Property | This compound | Metoclopramide |

| CAS Number | 1216522-89-2 | 364-62-5 |

| Molecular Formula | C₁₄H₁₉D₃ClN₃O₂ | C₁₄H₂₂ClN₃O₂ |

| Molecular Weight | 302.82 g/mol | 299.80 g/mol |

| Synonyms | 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(methoxy-d3)benzamide | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |

| Appearance | White to Off-White Solid | White or almost white, crystalline powder |

| Solubility | Information not available | Very soluble in water, freely soluble in alcohol |

Mechanism of Action and Signaling Pathways

This compound is expected to have the same mechanism of action as Metoclopramide. Metoclopramide's therapeutic effects are mediated through its interaction with multiple neurotransmitter receptors in both the central and peripheral nervous systems. Its primary actions include:

-

Dopamine (B1211576) D2 Receptor Antagonism: Metoclopramide blocks D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which is a key area involved in the vomiting reflex. This action underlies its potent antiemetic effects. In the gastrointestinal tract, dopamine normally inhibits motility; by antagonizing D2 receptors, metoclopramide enhances gastric emptying and intestinal transit.

-

Serotonin 5-HT3 Receptor Antagonism: At higher doses, metoclopramide also exhibits antagonist activity at 5-HT3 receptors, contributing to its antiemetic properties.

-

Serotonin 5-HT4 Receptor Agonism: Metoclopramide acts as an agonist at 5-HT4 receptors in the enteric nervous system. This agonism facilitates the release of acetylcholine, a neurotransmitter that stimulates gastrointestinal smooth muscle contraction, thereby enhancing motility.

Below are diagrams illustrating the key signaling pathways influenced by Metoclopramide.

Stability and Storage of Metoclopramide-d3: A Technical Guide

Disclaimer: Publicly available, in-depth stability studies specifically for Metoclopramide-d3 are limited. This guide synthesizes data from studies on Metoclopramide (B1676508) Hydrochloride (HCl), the non-deuterated analogue. Given that the deuterium (B1214612) labeling in this compound is on the methoxy (B1213986) group—a site not identified as a primary point of degradation in most pathways—the stability profile of the deuterated compound is expected to be very similar to that of Metoclopramide HCl. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is the deuterated form of Metoclopramide, a substituted benzamide (B126) that acts as a dopamine (B1211576) D2 receptor antagonist. It is widely used as an internal standard in pharmacokinetic and bioequivalence studies of Metoclopramide. Understanding the stability and optimal storage conditions of this compound is crucial for ensuring the accuracy and reliability of analytical measurements. This technical guide provides a comprehensive overview of the stability of Metoclopramide, with a focus on its degradation under various stress conditions and recommended storage practices.

Recommended Storage Conditions

For long-term storage, this compound should be stored as a solid in a refrigerator at 2-8°C or frozen at -20°C.[1][2] It is important to protect the compound from light.[3][4][5][6]

Stability Profile

The stability of Metoclopramide has been investigated under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. These studies help in identifying potential degradation products and establishing stability-indicating analytical methods.

Summary of Forced Degradation Studies on Metoclopramide

The following tables summarize the quantitative data from forced degradation studies performed on Metoclopramide HCl.

Table 1: Hydrolytic Degradation of Metoclopramide HCl

| Condition | Temperature | Duration | Degradation (%) | Reference |

| 0.1 M HCl | 80°C | 2 hours | ~15% | [7] |

| 0.1 M NaOH | 80°C | 4 hours | ~12% | [7] |

| pH 7 | Sunlight | - | Faster degradation than at pH 11 | [3] |

Table 2: Oxidative Degradation of Metoclopramide HCl

| Condition | Temperature | Duration | Degradation (%) | Reference |

| 30% H₂O₂ | Room Temp | 24 hours | ~20% | [7] |

Table 3: Photodegradation of Metoclopramide

| Condition | Duration | Degradation (%) | Reference |

| 254 nm UV irradiation | 15 min | 15% | [4] |

| 254 nm UV irradiation | 180 min | 64% | [4] |

Table 4: Thermal Degradation of Metoclopramide HCl

| Condition | Temperature | Duration | Degradation (%) | Reference |

| Solid State | 100°C | 24 hours | Minimal | [8] |

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a typical procedure for conducting forced degradation studies on Metoclopramide.

-

Preparation of Stock Solution: Prepare a stock solution of Metoclopramide HCl in methanol (B129727) or a suitable solvent.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and reflux at 80°C for a specified duration (e.g., 2 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and reflux at 80°C for a specified duration (e.g., 4 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide at room temperature for 24 hours.

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 100°C) for 24 hours.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC or UPLC method.

Stability-Indicating UPLC Method

This section describes a validated UPLC method for the determination of Metoclopramide and its degradation products.

-

Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)

-

Mobile Phase: 0.1% ortho-phosphoric acid: Acetonitrile (86:14 v/v)

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 27°C

-

Injection Volume: 0.5 µL

-

Detection Wavelength: 213 nm

Visualizations

Experimental Workflow

Caption: Workflow for Forced Degradation Study of this compound.

Proposed Photodegradation Pathway of Metoclopramide

Caption: Key Pathways in the Photodegradation of Metoclopramide.[3][4]

Conclusion

This compound, like its non-deuterated counterpart, is susceptible to degradation under various stress conditions, particularly photolysis. For optimal stability, it should be stored in a refrigerator or freezer and protected from light. The provided experimental protocols and degradation pathways, derived from studies on Metoclopramide HCl, serve as a valuable resource for researchers working with this compound, enabling the development of robust analytical methods and ensuring the integrity of experimental results. Further studies specifically on this compound would be beneficial to confirm these findings and explore any potential isotopic effects on its stability.

References

- 1. researchgate.net [researchgate.net]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. eijppr.com [eijppr.com]

- 6. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Deuterated Metoclopramide: A Technical Guide to Potential Exploratory Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoclopramide (B1676508) is a widely prescribed medication for the management of nausea, vomiting, gastroparesis, and gastroesophageal reflux disease.[1] Its therapeutic effects are primarily mediated through the antagonism of dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT3 receptors, as well as agonism of serotonin 5-HT4 receptors.[1][2][3] Despite its clinical efficacy, the use of metoclopramide can be limited by side effects, including the risk of tardive dyskinesia, a potentially irreversible movement disorder.[4] This has prompted interest in developing novel formulations and derivatives of metoclopramide with improved safety and pharmacokinetic profiles.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a promising strategy in drug discovery to enhance the metabolic stability and safety of therapeutic agents.[5][6] By slowing down the rate of metabolic breakdown at specific sites in a molecule, deuteration can lead to a more predictable pharmacokinetic profile, potentially reducing the formation of toxic metabolites and improving the overall therapeutic index of a drug.[6][7]

This technical guide explores the rationale and potential design of exploratory studies for a deuterated version of metoclopramide. While, to date, no specific preclinical or clinical studies on deuterated metoclopramide have been published, this document will provide a comprehensive overview of the known pharmacology and pharmacokinetics of standard metoclopramide, propose a scientific basis for the development of a deuterated analog, and outline hypothetical experimental protocols and workflows to guide future research in this area.

Core Concepts: Mechanism of Action and Rationale for Deuteration

Metoclopramide's multifaceted mechanism of action involves interactions with several key receptors in the central and peripheral nervous systems. Its antiemetic properties are largely attributed to the blockade of D2 receptors in the chemoreceptor trigger zone of the brain.[3][8] Additionally, its prokinetic effects on the gastrointestinal tract are mediated through 5-HT4 receptor agonism, which enhances acetylcholine (B1216132) release and promotes gastric emptying.[3][8] At higher doses, metoclopramide also exhibits 5-HT3 receptor antagonism, further contributing to its antiemetic effects.[1]

The metabolism of metoclopramide is primarily carried out by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP3A4 and CYP1A2.[9][10][11] Key metabolic pathways include N-deethylation and N-hydroxylation.[11][12] The variability in CYP2D6 activity among individuals can lead to significant differences in metoclopramide exposure and may be linked to the risk of adverse effects.[10]

The primary rationale for developing a deuterated version of metoclopramide is to selectively slow down its metabolism by CYP2D6. By replacing the hydrogen atoms on the N-ethyl groups with deuterium, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, is more resistant to enzymatic cleavage. This "kinetic isotope effect" could lead to:

-

Reduced Rate of Metabolism: Slower N-deethylation could result in a longer half-life and more sustained plasma concentrations of the parent drug.

-

Altered Metabolite Profile: A reduction in the formation of the N-des-ethyl metabolite could potentially alter the overall safety profile of the drug.

-

More Predictable Pharmacokinetics: By minimizing the impact of CYP2D6 polymorphisms, deuteration could lead to more consistent drug exposure across different patient populations.

These potential advantages provide a strong impetus for the initiation of exploratory studies into deuterated metoclopramide.

Signaling Pathways of Metoclopramide

Pharmacokinetic Profile of Standard Metoclopramide

A thorough understanding of the pharmacokinetics of standard metoclopramide is essential for designing and interpreting studies on a deuterated analog. The following table summarizes key pharmacokinetic parameters gathered from various studies.

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | 32% to 100% (variable due to first-pass metabolism) | [13] |

| Time to Peak Plasma Concentration (Tmax) | 1 to 2 hours | [14] |

| Elimination Half-Life | 5 to 6 hours (dose-dependent) | [2] |

| Volume of Distribution (Vd) | Approximately 3.5 L/kg | [14] |

| Primary Metabolism | Hepatic, mainly by CYP2D6 | [9][10][11] |

| Metabolic Pathways | N-deethylation, N-hydroxylation, N-O-glucuronidation, N-sulfation, oxidative deamination | [3][11][12] |

| Excretion | 70% to 85% in urine (20-30% as unchanged drug), 2% in feces | [2] |

Hypothetical Experimental Protocols for Deuterated Metoclopramide

The following sections outline a hypothetical experimental workflow and a detailed in vitro protocol for the initial evaluation of a deuterated metoclopramide candidate.

Proposed Experimental Workflow for Preclinical Evaluation

Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To compare the rate of metabolism of deuterated metoclopramide with that of non-deuterated metoclopramide in human liver microsomes.

Materials:

-

Deuterated Metoclopramide (Test Article)

-

Metoclopramide (Control)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) with Internal Standard (for quenching and sample preparation)

-

LC-MS/MS system for analysis

Experimental Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of the test and control compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, HLM, and the test or control compound to achieve the desired final concentrations (e.g., 1 µM compound, 0.5 mg/mL HLM).

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

-

Initiation of the Metabolic Reaction:

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a sufficient volume of cold acetonitrile containing an internal standard.

-

The "0-minute" time point is prepared by adding the quenching solution before the NADPH regenerating system.

-

-

Sample Processing:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

The LC-MS/MS method should be optimized for the detection of both deuterated and non-deuterated metoclopramide.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint) for both the deuterated and non-deuterated compounds.

-

Compare the metabolic stability of the two compounds.

-

Conclusion and Future Directions

The development of a deuterated version of metoclopramide represents a promising avenue for improving the safety and pharmacokinetic properties of this widely used therapeutic agent. By leveraging the kinetic isotope effect to slow down its metabolism, particularly via the polymorphic CYP2D6 enzyme, a deuterated analog has the potential to offer a more consistent and predictable clinical response with a reduced risk of adverse effects.

The hypothetical experimental workflow and protocols outlined in this technical guide provide a roadmap for the initial preclinical evaluation of such a candidate. Successful outcomes from these in vitro and early in vivo studies would provide a strong rationale for advancing a deuterated metoclopramide molecule into formal preclinical development and, ultimately, clinical trials. Future research should focus on the synthesis of selectively deuterated metoclopramide analogs and their rigorous evaluation using the principles and methodologies described herein. This approach holds the potential to deliver a valuable new therapeutic option for patients with gastrointestinal motility disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Metoclopramide - Wikipedia [en.wikipedia.org]

- 3. Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 8. METOCLOPRAMIDE IN TARDIVE DYSKINESIA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A03FA01 - Metoclopramide [drugs-porphyria.org]

- 10. medscape.com [medscape.com]

- 11. Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clinical pharmacokinetics of metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Interpreting the Certificate of Analysis for Metoclopramide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Metoclopramide-d3. Understanding the data presented in a CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled compound, which is essential for its use in research and drug development, particularly in pharmacokinetic and metabolism studies where it serves as an internal standard.

Understanding the Core Data of a this compound Certificate of Analysis

A Certificate of Analysis for this compound provides a summary of the quality control tests performed on a specific batch of the material. Below are tables summarizing the typical quantitative data you will find, followed by a detailed explanation of each test.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification | Example Result |

| Product Name | This compound | This compound |

| CAS Number | 1216522-89-2 | 1216522-89-2 |

| Molecular Formula | C₁₄H₁₉D₃ClN₃O₂ | C₁₄H₁₉D₃ClN₃O₂ |

| Molecular Weight | 302.81 g/mol | 302.81 g/mol |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in Methanol | Conforms |

| Storage Condition | -20°C, protect from light | Conforms |

Table 2: Purity and Identity

| Analytical Test | Method | Specification | Example Result |

| Chemical Purity (HPLC) | HPLC-UV | ≥98.0% | 99.5% |

| Identity (¹H NMR) | ¹H NMR Spectroscopy | Conforms to structure | Conforms |

| Identity (Mass Spec) | ESI-MS | Conforms to structure | Conforms |

| Isotopic Enrichment | Mass Spectrometry | ≥98% | 99.2% Deuterated |

| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |

| Water Content (Karl Fischer) | Karl Fischer Titration | ≤1.0% | 0.2% |

| Residue on Ignition | USP <281> | ≤0.1% | 0.05% |

Experimental Protocols: A Closer Look at the Methodologies

The following sections detail the typical experimental protocols used to generate the data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound by separating it from any non-deuterated Metoclopramide and other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical isocratic condition could be a 50:50 (v/v) mixture of acetonitrile and a buffer solution.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 273 nm.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and determining the extent of deuterium (B1214612) incorporation.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Full scan mode to observe the molecular ion peak. The expected [M+H]⁺ ion for this compound is m/z 303.8.

-

Procedure for Isotopic Enrichment:

-

The relative intensities of the molecular ion peaks for the deuterated ([M+H]⁺) and any remaining non-deuterated ([M-d3+H]⁺) species are measured.

-

The isotopic enrichment is calculated as the percentage of the deuterated species relative to the sum of both deuterated and non-deuterated species.

-

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. A common fragmentation of Metoclopramide involves the loss of the diethylaminoethyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the position of the deuterium labels.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as methanol-d4 (B120146) or DMSO-d6.

-

Procedure: A sample of this compound is dissolved in the NMR solvent, and the ¹H NMR spectrum is acquired.

-

Interpretation: The spectrum is compared to the known spectrum of non-deuterated Metoclopramide. For this compound, the signal corresponding to the methoxy (B1213986) protons (-OCH₃) at approximately 3.9 ppm should be absent or significantly reduced, confirming the successful incorporation of the three deuterium atoms at this position. All other proton signals should be present and consistent with the expected structure.

Visualizing the Quality Control Workflow and Analytical Logic

To better understand the process of quality control for this compound, the following diagrams illustrate the experimental workflow and the logical relationships between the analytical tests.

By carefully reviewing each section of the Certificate of Analysis and understanding the underlying methodologies, researchers and drug development professionals can confidently assess the quality and suitability of this compound for their specific applications. This ensures the integrity and reliability of the data generated in their studies.

The Core Utility of Stable Isotope Labeled Metoclopramide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental applications of stable isotope labeled (SIL) metoclopramide (B1676508). Primarily utilized as an internal standard in bioanalytical quantification, its role extends into the nuanced study of the drug's metabolic fate. This document details the experimental protocols for its principal applications, presents quantitative data in a structured format, and visualizes key processes to facilitate a deeper understanding for researchers in drug development and metabolism.

Quantitative Bioanalysis: The Gold Standard Internal Standard

The most prevalent application of stable isotope labeled metoclopramide, typically deuterated (e.g., metoclopramide-d6), is as an internal standard (IS) for the accurate quantification of metoclopramide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the SIL-IS with the unlabeled analyte allows for the correction of variability in sample preparation and matrix effects, ensuring high precision and accuracy in pharmacokinetic and bioequivalence studies.

Data Presentation: LC-MS/MS Parameters for Metoclopramide Quantification

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of metoclopramide in human plasma, utilizing a stable isotope labeled internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Metoclopramide | 299.8 | 226.9 | Positive |

| Metoclopramide-d6 (IS) | 305.8 | 232.9 | Positive |

Note: The exact m/z values may vary slightly depending on the specific deuterated standard used.

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Reported Values |

| Linearity Range | 0.5 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL |

| Mean Extraction Recovery | 88% - 91% |

| Inter-day Coefficient of Variation (CV) | ≤ 12.0% |

| Retention Time of Metoclopramide | ~1.4 minutes |

| Retention Time of Internal Standard | ~1.4 minutes |

Experimental Protocol: Quantification of Metoclopramide in Human Plasma using LC-MS/MS

This protocol outlines a typical procedure for the analysis of metoclopramide in human plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of human plasma, add a known concentration of metoclopramide-d6 as the internal standard.

-

Add 5 mL of tert-butyl methyl ether as the extraction solvent.

-

Vortex mix for 5-10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., Atlantis dC18).

-

Mobile Phase: A mixture of 0.4% formic acid in water and acetonitrile (B52724) (e.g., 20:80, v/v).

-

Flow Rate: 0.25 mL/minute.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions:

-

Metoclopramide: m/z 299.8 → 226.9

-

Metoclopramide-d6 (IS): m/z 305.8 → 232.9

-

-

Gas Temperatures and Pressures: Optimized for the specific instrument.

4. Data Analysis:

-

The concentration of metoclopramide in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Visualization: Bioanalytical Workflow

Elucidation of Metabolic Pathways

Stable isotope labeling is a powerful tool for identifying and confirming the structure of drug metabolites. By administering a labeled version of the drug, metabolites can be readily distinguished from endogenous compounds in complex biological matrices. The mass shift corresponding to the isotopic label provides a clear signature for drug-related material.

Metoclopramide is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[1] Several metabolites have been identified in both in vivo and in vitro studies.[2]

Major Metabolic Transformations of Metoclopramide:

-

N-de-ethylation: Removal of one or both ethyl groups from the diethylaminoethyl side chain.

-

Hydroxylation: Addition of a hydroxyl group, typically on the aromatic ring.

-

N-oxidation: Oxidation of the nitrogen atom.

-

Conjugation: Formation of glucuronide and sulfate (B86663) conjugates.

Visualization: Metoclopramide Metabolic Pathway

Advanced Applications and Future Directions

While the use of SIL-metoclopramide as an internal standard is well-established, its application as a tracer in clinical and preclinical studies represents a significant area for further research. Such studies could provide deeper insights into the drug's disposition and factors influencing its variability.

-

Pharmacokinetic Studies: Co-administration of a therapeutic dose of unlabeled metoclopramide with a microdose of its labeled counterpart can allow for the precise determination of absolute bioavailability and clearance in a single study, reducing inter-individual variability.

-

Metabolite Quantification: Stable isotope dilution assays, where a labeled version of a metabolite is used as an internal standard, can be developed for the accurate quantification of metoclopramide's metabolites. This is crucial for understanding the potential contribution of metabolites to the drug's overall pharmacological and toxicological profile.

-

Drug-Drug Interaction Studies: Labeled metoclopramide can be used as a probe to investigate the impact of co-administered drugs on its metabolism by CYP2D6.

-

Pharmacogenomic Research: The influence of CYP2D6 genetic polymorphisms on the metabolism of metoclopramide can be precisely assessed using a labeled tracer, helping to explain inter-individual differences in drug response and adverse effects.

The methodologies for these advanced applications are well-documented in the broader field of drug metabolism and pharmacokinetics. However, specific, detailed protocols for metoclopramide in these contexts are not extensively published, representing an opportunity for future research to further elucidate the clinical pharmacology of this widely used drug.

References

Methodological & Application

Application Note and Protocol for the Quantification of Metoclopramide in Human Plasma using Metoclopramide-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoclopramide (B1676508) is a widely used medication for treating nausea, vomiting, and gastroparesis. Accurate quantification of metoclopramide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard, such as Metoclopramide-d3, is best practice to ensure the accuracy and precision of the method by compensating for variations in sample preparation and instrument response. This document provides a detailed protocol for the determination of metoclopramide in human plasma using this compound as an internal standard.

Deuterated internal standards are ideal for LC-MS/MS analysis as they share near-identical physicochemical properties with the analyte, leading to similar chromatographic behavior and ionization efficiency. This co-elution helps to mitigate matrix effects, a common source of variability in bioanalytical methods.

Experimental Protocols

This section details the materials, equipment, and procedures for the quantification of metoclopramide in human plasma.

Materials and Reagents

-

Metoclopramide hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (HPLC grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of metoclopramide and this compound in methanol.

-

Working Standard Solutions: Serially dilute the metoclopramide stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)

-

Label polypropylene (B1209903) tubes for standards, QCs, and unknown samples.

-

Add 100 µL of plasma to the respective tubes.

-

Spike 10 µL of the appropriate metoclopramide working standard solution to the calibration and QC samples. Add 10 µL of the 50:50 acetonitrile/water mixture to the unknown samples.

-

Add 20 µL of the this compound internal standard working solution to all tubes.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Metoclopramide) | m/z 300.1 → 227.0 |

| MRM Transition (this compound) | m/z 303.1 → 230.0 |

| Collision Energy | Optimized for maximum signal intensity (typically 15-25 eV) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Data Presentation

The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for metoclopramide, based on data from similar published methods.[1][2][3][4]

Table 1: Calibration Curve and Linearity

| Parameter | Typical Value |

| Linearity Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Calibration Model | 1/x² weighted linear regression |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Low QC | 1.5 | < 10% | < 10% | ± 15% |

| Medium QC | 75 | < 10% | < 10% | ± 15% |

| High QC | 150 | < 10% | < 10% | ± 15% |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Metoclopramide | > 85% | < 15% |

| This compound | > 85% | < 15% |

Visualization

Bioanalytical Method Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of metoclopramide in plasma.

Caption: Workflow for Metoclopramide Analysis.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of metoclopramide in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of clinical and research applications. The detailed protocol and expected performance characteristics will aid researchers in the successful implementation and validation of this bioanalytical assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Determination of metoclopramide in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Quantification of Metoclopramide using Metoclopramide-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoclopramide (B1676508) is a widely used medication for treating nausea, vomiting, and gastroparesis. Accurate quantification of metoclopramide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the sensitive and selective quantification of metoclopramide in plasma samples using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Metoclopramide-d3 as the internal standard. The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.

Experimental

Materials and Reagents

-

Metoclopramide hydrochloride (purity ≥ 98%)

-

This compound (isotopic purity ≥ 99%)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve metoclopramide hydrochloride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions:

-

Prepare serial dilutions of the metoclopramide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards with concentrations ranging from 1 ng/mL to 500 ng/mL.

-

Prepare a working solution of this compound at a concentration of 100 ng/mL in the same diluent.

Sample Preparation

The following diagram outlines the sample preparation workflow:

Caption: Workflow for plasma sample preparation.

Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Program:

-

Start with 10% B, hold for 0.5 min.

-

Linearly increase to 90% B over 2.5 min.

-

Hold at 90% B for 1 min.

-

Return to 10% B in 0.1 min and re-equilibrate for 1.9 min.

-

-

Total Run Time: 6 minutes.

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Metoclopramide: 299.8 → 226.9 m/z[1].

-

This compound: 303.1 → 227.1 m/z (Predicted, based on the addition of 3 daltons to the parent mass and a similar fragmentation pattern).

-

-

Collision Energy: Optimized for maximum signal intensity (typically 15-25 eV).

-

Source Temperature: 350 °C.

Data Analysis and Quantification

The quantification of metoclopramide is based on the ratio of the peak area of the analyte to that of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of metoclopramide in the unknown samples is then determined from this calibration curve.

The following diagram illustrates the logical relationship in the quantification process:

Caption: Quantification logic for metoclopramide analysis.

Method Validation Summary

The described method should be validated according to the regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation parameters and their acceptance criteria.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.3 ng/mL[1] |

Table 2: Accuracy and Precision (Intra-day)

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| 3 | 2.95 | 98.3 | 4.5 |

| 50 | 51.2 | 102.4 | 3.1 |

| 400 | 395.6 | 98.9 | 2.8 |

Table 3: Accuracy and Precision (Inter-day)

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| 3 | 3.05 | 101.7 | 5.2 |

| 50 | 49.1 | 98.2 | 4.3 |

| 400 | 408.8 | 102.2 | 3.5 |

Table 4: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Metoclopramide | 85 - 95 | 90 - 110 |

| This compound | 88 - 98 | 92 - 108 |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of metoclopramide in plasma using an LC-MS/MS method with this compound as the internal standard. The method is sensitive, selective, and robust, making it suitable for a wide range of applications in pharmaceutical research and clinical settings. The use of a deuterated internal standard ensures the highest level of accuracy and precision in the analytical results.

References

Application Notes and Protocols for Metoclopramide-d3 Sample Preparation in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Metoclopramide-d3 from plasma samples. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are widely used in bioanalytical laboratories for the quantitative analysis of drugs and their metabolites. This compound, a stable isotope-labeled version of Metoclopramide, is the recommended internal standard for these assays to ensure accuracy and precision.

Introduction to Sample Preparation Techniques

The accurate quantification of therapeutic drugs in biological matrices is fundamental to pharmacokinetic and bioequivalence studies. Sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, which can suppress the ionization of the analyte in the mass spectrometer and lead to inaccurate results. The choice of sample preparation technique depends on the analyte's physicochemical properties, the required limit of quantification, and the desired sample throughput.

Metoclopramide is a basic drug, a characteristic that is leveraged in the development of effective extraction protocols. This document outlines three common and effective techniques for the preparation of plasma samples containing this compound prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary